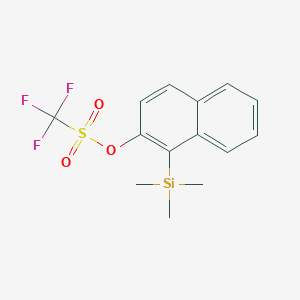

1-(三甲基甲硅烷基)-2-萘甲磺酸三氟甲酯

描述

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, also known as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is an organosilicon compound with the formula (CH3)3SiO3SCF3 . It is a colorless moisture-sensitive liquid and is the trifluoromethanesulfonate derivative of trimethylsilyl . It is mainly used to activate ketones and aldehydes in organic synthesis .

Synthesis Analysis

The synthesis of TMSOTf involves the reaction of trimethyl silanol with fluoroform sulfonic acid fluoride . The reaction is carried out under dry conditions and the reactants are stirred to ensure a thorough mix . The reaction time is typically between 1 to 10 hours, preferably 4 to 6 hours .Molecular Structure Analysis

TMSOTf is an organosilicon compound. Its molecular structure consists of a silicon atom bonded to three methyl groups, forming a trimethylsilyl group . This group is then bonded to a trifluoromethanesulfonate, resulting in the overall formula of (CH3)3SiO3SCF3 .Chemical Reactions Analysis

TMSOTf is quite sensitive towards hydrolysis . It is more electrophilic than trimethylsilyl chloride . Due to its tendency to hydrolyze, TMSOTf is effective for the silylation of alcohols . A common use of TMSOTf is for the preparation of silyl enol ethers . It has also been used in Takahashi Taxol total synthesis and in chemical glycosylation reactions .Physical And Chemical Properties Analysis

TMSOTf is a colorless liquid with a density of 1.228 g/mL at 25 °C . It has a boiling point of 77 °C/80 mmHg . The refractive index is 1.36 .科学研究应用

Powerful Acylation Catalyst

1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate is noted for its role as an effective catalyst in the acylation of alcohols with acid anhydrides. This catalytic process is characterized by its efficiency and versatility, able to acylate a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols. This method provides a significant improvement in terms of both speed and cleanliness over traditional methods (Procopiou et al., 1998).

Reactivity and Regioselectivity in Reactions

The compound demonstrates notable reactivity and regioselectivity in reactions with sulfur trioxide, particularly in the sulfonation of allylsilanes and analogous all-carbon alkenes. These reactions have been shown to produce a range of sulfonate esters and other products, with a high degree of control over the product formation (Cerfontain et al., 2010).

Synthesis of Naphthyl Alkyl and Aryl Sulfides

The compound is useful in the synthesis of naphthyl alkyl and aryl sulfides. This synthesis involves the reaction of naphthols with thiols in the presence of trifluoromethanesulfonic acid, yielding good yields of naphthyl alkyl and aryl sulfides (Nakazawa et al., 1989).

Role in Organic Synthesis

It plays a significant role in organic synthesis, including the efficient use in Prins cyclization of acrylyl enol ethers to dihydropyrans, and the synthesis of natural products such as (+)-civet (Sultana et al., 2013).

Isomerization Reactions

This compound has been used to catalyze isomerization reactions, such as the effective isomerization of nucleosides. These reactions have been shown to yield significant products under controlled conditions (Kulikova et al., 2008).

Synthesis of Vinyl Nucleobases

The compound is also utilized in the synthesis of vinyl nucleobases. It acts as a Lewis acid catalyst, transforming reactions to obtain various vinyl nucleobases efficiently and gently (Dalpozzo et al., 2004).

Generation of Reactive Intermediates

It serves as a precursor in generating reactive intermediates, such as in the formation of 1,2-didehydrocorannulene, demonstrating its utility in complex organic syntheses(Sygula et al., 2008).

Catalysis in Ionic Liquid Environments

It is used in catalyzing reactions in ionic liquid environments, offering benefits like recyclability, facile product isolation, and mild reaction conditions. This aspect highlights its potential in green chemistry applications (Anzalone & Mohan, 2005).

Ring Opening Reactions

The compound is effective in promoting ring-opening reactions of oxirane derivatives, demonstrating its versatility in various synthetic transformations (Murata et al., 1982).

Amidoalkylation Catalysis

It has been employed as a catalyst in the amidoalkylation of silylenolethers, leading to the stereocontrolled synthesis of compounds like (+/-)-sedamine and (+/-)-norsedamine (Pilli & Dias, 1991).

Chemoselective Reactions

The compound promotes chemoselective reactions of acyclic acetals in the presence of cyclic acetals, showcasing its specificity in organic synthesis (Kim et al., 1994).

Synthesis of Polymeric Materials

It is used in the synthesis of polymeric materials like poly(1-β-naphthyl-2-phenylacetylene) membranes, contributing to advancements in materials science (Sakaguchi et al., 2002).

Characterization of Silylated Compounds

The compound is integral in the synthesis and characterization of silylated compounds, such as hexaphenyl carbodiphosphorane, providing insights into the properties and applications of these materials (Kuzu et al., 2014).

安全和危害

TMSOTf is a flammable and corrosive material . It should be handled with personal protective equipment and kept away from open flames, hot surfaces, and sources of ignition . It should not be allowed to come into contact with the eyes, skin, or clothing . Release to the environment should be avoided .

未来方向

TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . It has also been used in the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid . These applications suggest potential future directions for the use of TMSOTf in organic synthesis.

属性

IUPAC Name |

(1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-11-7-5-4-6-10(11)8-9-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFMFICBVHCWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454460 | |

| Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |

CAS RN |

252054-88-9 | |

| Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

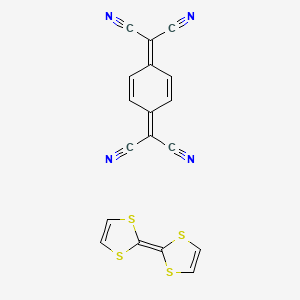

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

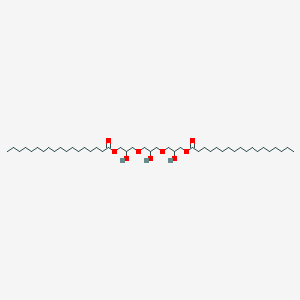

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)